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Compound of Interest

Compound Name: Disperse Red 74

CAS No.: 1533-74-0

Cat. No.: B075578 Get Quote

Executive Summary
Disperse Red 74 (C.I. 113379) is a high-performance monoazo dye belonging to the "push-

pull" class of chromophores. Characterized by a strong electron-withdrawing nitro group and an

electron-donating dialkylamine, it exhibits significant nonlinear optical (NLO) properties and

intense solvatochromism. While primarily utilized in the textile industry for dyeing polyester and

acetate fibers due to its excellent sublimation fastness, its scientific value lies in its utility as a

probe for polymer rigidity and conducting solvatochromic polarity assessments.

This guide provides a rigorous analysis of the absorption and emission spectra of Disperse
Red 74, detailing the physicochemical mechanisms governing its optical behavior. It includes

validated experimental protocols for spectral determination, ensuring reproducibility in research

and development environments.

Chemical Identity & Structural Properties
Understanding the electronic structure of Disperse Red 74 is a prerequisite for interpreting its

spectral data. The molecule features a donor-acceptor (

) architecture that facilitates intramolecular charge transfer (ICT).
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Property Detail

Common Name Disperse Red 74

C.I.[1][2][3][4][5] Number 113379

CAS Number 61703-11-5

Molecular Formula

Molecular Weight 471.46 g/mol

Chromophore Class
Push-Pull Monoazo (Nitro-Azo-Aniline

derivative)

Key Substituents

Acceptor: 4-Nitro group (

)Donor: Bis(2-acetoxyethyl)amino

groupAuxiliary: 2-Acetamido group (Ortho to azo

linkage)

Structural Significance
The presence of the 2-acetamido group ortho to the azo linkage is critical. It often forms an

intramolecular hydrogen bond with the azo nitrogen, locking the molecule in a planar

conformation. This planarity enhances

-electron delocalization, resulting in a bathochromic shift (red shift) compared to analogues
lacking this substituent, giving the dye its characteristic "Rubine" (bluish-red) shade.

Spectroscopic Characterization
Absorption Spectrum
The absorption spectrum of Disperse Red 74 is dominated by a broad, intense band in the

visible region, corresponding to the

charge-transfer transition.

(Acetone): 510–525 nm (Typical for Rubine class disperse dyes)

(Ethanol): ~515 nm
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Molar Extinction Coefficient (

): Typically

. High

values allow for sensitive detection even at sub-micromolar concentrations.

Solvatochromism
Disperse Red 74 exhibits positive solvatochromism.[6] As solvent polarity increases, the

excited state (which is more polar due to charge transfer) is stabilized more than the ground

state, lowering the energy gap and causing a red shift.[6]

Solvent
Polarity Index (

)
Predicted Shift

Toluene 2.4 Hypsochromic (Blue) Shift

Acetone 5.1 Intermediate

Ethanol 5.2 Bathochromic (Red) Shift

DMF 6.4 Strong Bathochromic Shift

Emission Spectrum (Fluorescence)
Quantum Yield (

): Extremely low (

) in low-viscosity solvents at room temperature.

Mechanism of Quenching: The excited state decays non-radiatively primarily through trans-

cis photoisomerization. The azo bond rotates rapidly upon excitation, dissipating energy as

heat rather than emitting a photon.

Induced Emission: Fluorescence can be "turned on" by restricting this rotation.

Rigid Matrices: In glassy polymers (e.g., PMMA below
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) or at cryogenic temperatures (77 K), the rotation is sterically hindered, and weak
fluorescence may be observed around 600–650 nm.

Aggregation: Unlike some fluorophores, azo dyes often suffer from aggregation-caused

quenching (ACQ) rather than aggregation-induced emission (AIE), unless specifically

engineered.

Mechanism & Pathway Visualization
The following diagram illustrates the competition between radiative decay (fluorescence) and

the dominant non-radiative isomerization pathway.
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Caption: Energy pathway of Disperse Red 74 showing the dominance of rotational relaxation

(isomerization) over fluorescence.

Experimental Protocols
These protocols are designed to be self-validating. If the controls fail (e.g., linearity

), the data must be rejected.

Protocol A: Determination of Molar Extinction
Coefficient ( )
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Objective: Quantify the light-absorbing capacity of DR74 to standardize concentration

measurements.

Stock Preparation:

Weigh 10.0 mg of Disperse Red 74 (purity >95%).

Dissolve in 100 mL of spectroscopic grade Acetone.

Sonicate for 10 mins to ensure complete dissolution.

Validation: Solution must be clear with no particulate matter.

Serial Dilution:

Prepare 5 dilutions ranging from

M to

M.

Tip: Keep absorbance values between 0.2 and 1.0 for maximum instrument linearity.

Measurement:

Instrument: Double-beam UV-Vis Spectrophotometer.

Baseline: Pure Acetone.

Scan Range: 300 nm – 700 nm.

Scan Speed: Medium (approx. 200 nm/min).

Analysis:

Plot Absorbance (

) at

vs. Concentration (
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).

Apply Beer-Lambert Law:

.

Calculate slope (

).

Acceptance Criteria: Linear regression

.

Protocol B: Solvatochromic Shift Assessment
Objective: Evaluate the polarity sensitivity of the dye.

Solvent Selection: Prepare 10

M solutions of DR74 in Toluene (Non-polar), Dichloromethane (Medium), and Ethanol
(Polar/Protic).

Acquisition: Record spectra for all three samples overlaid.

Data Processing:

Normalize spectra to maximum absorbance = 1.0.

Observe the shift in peak position (

).

Expected Result:

.

Applications in Research & Development
Nonlinear Optics (NLO)
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Disperse Red 74, like its analog Disperse Red 1, is a prime candidate for Second Harmonic

Generation (SHG) materials.

Mechanism: The high dipole moment (

) and hyperpolarizability (

) allow the molecule to align in an electric field (poling).

Application: Doping into PMMA or Polyimide matrices to create electro-optic modulators.

Polymer Dynamics Probe
Because the trans-cis isomerization requires free volume, the rate of this reaction tracks with

the rigidity of the surrounding matrix.

Technique: Monitor the absorbance decay upon irradiation (pumping) and recovery

(relaxation).

Insight: Used to measure the Glass Transition Temperature (

) and physical aging of polymers at the molecular level.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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